1-(3-Amino-2-ethylphenyl)-3-chloropropan-2-one
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Overview
Description
1-(3-Amino-2-ethylphenyl)-3-chloropropan-2-one is an organic compound that features an amino group, an ethyl group, and a chloropropanone moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-ethylphenyl)-3-chloropropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-2-ethylphenol and 3-chloropropanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Procedure: The 3-amino-2-ethylphenol is reacted with 3-chloropropanone in the presence of a base, leading to the formation of the desired product through nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-ethylphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Amino or thiol derivatives.
Scientific Research Applications
1-(3-Amino-2-ethylphenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-ethylphenyl)-3-chloropropan-2-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to cell growth, apoptosis, or signal transduction.
Comparison with Similar Compounds
3-Aminopyridine: An aminopyridine with similar structural features but different functional groups.
3-Bromo-4-phenylpentanoic acid: A compound with a similar carbon skeleton but different substituents.
Uniqueness: 1-(3-Amino-2-ethylphenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H14ClNO |
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Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-(3-amino-2-ethylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C11H14ClNO/c1-2-10-8(6-9(14)7-12)4-3-5-11(10)13/h3-5H,2,6-7,13H2,1H3 |
InChI Key |
DVVOQMUDWXJMPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1N)CC(=O)CCl |
Origin of Product |
United States |
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